molecular formula C19H25BrN4O3S B2444581 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide CAS No. 422287-76-1

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide

Cat. No.: B2444581
CAS No.: 422287-76-1
M. Wt: 469.4
InChI Key: KUURWFLYEXOITP-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[3-(morpholin-4-yl)propyl]butanamide is a useful research compound. Its molecular formula is C19H25BrN4O3S and its molecular weight is 469.4. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are an important class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. They are found in more than 200 naturally occurring alkaloids and have been part of extensive studies for their potential as medicinal agents. Researchers have introduced many bioactive moieties to the quinazoline nucleus to create new potential medicinal agents, showing particular interest in their antibacterial activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds are also being studied for their potential to overcome challenges related to solubility and bioavailability, which are crucial for countering antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Applications

Extensive research has also been conducted on the synthesis and application of quinazoline derivatives for optoelectronic materials. These studies include their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. Aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have shown significant electroluminescent properties, important for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Such compounds are of interest as potential structures for nonlinear optical materials and for colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Applications

Quinazoline derivatives have been identified as potential anticancer agents, with a growing interest in discovering novel drugs targeting cancer pathways. The structural heterogeneity in patented compounds makes it challenging to derive general pharmacophores, but the identification of multi-target compounds appears promising. This diversity in biochemical targets for quinazoline compounds underlines their potential in cancer therapy, suggesting that quinazoline derivatives will continue to be studied and developed for multi-target therapies (Marzaro et al., 2012).

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN4O3S/c20-14-4-5-16-15(13-14)18(26)24(19(28)22-16)8-1-3-17(25)21-6-2-7-23-9-11-27-12-10-23/h4-5,13H,1-3,6-12H2,(H,21,25)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUURWFLYEXOITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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